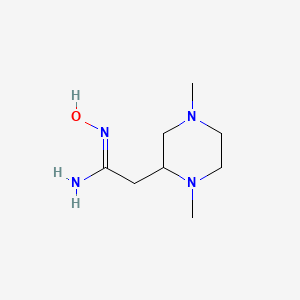![molecular formula C9H16N2O B15274241 [5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B15274241.png)
[5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol . It is primarily used for research purposes and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine typically involves the reaction of 2,2-dimethylpropylamine with an appropriate oxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides and amines are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
[5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[5-(2,2-Dimethylpropyl)-1,2-oxazol-3-amine]: A closely related compound with similar chemical properties.
[2,2-Dimethylpropylamine]: Shares the same alkyl group but lacks the oxazole ring.
[1,2-Oxazole derivatives]: Compounds with similar oxazole structures but different substituents.
Uniqueness
[5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine is unique due to its specific combination of the 2,2-dimethylpropyl group and the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
[5-(2,2-dimethylpropyl)-1,2-oxazol-3-yl]methanamine |
InChI |
InChI=1S/C9H16N2O/c1-9(2,3)5-8-4-7(6-10)11-12-8/h4H,5-6,10H2,1-3H3 |
InChI Key |
NEYJKSIVZYWAFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC(=NO1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



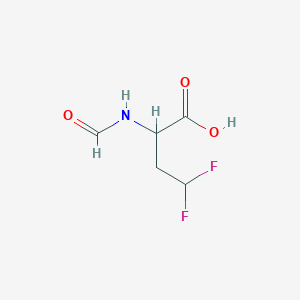


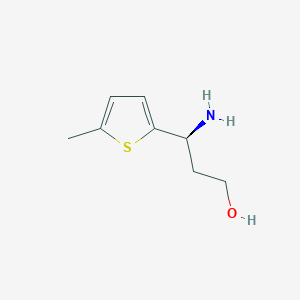
amine](/img/structure/B15274177.png)
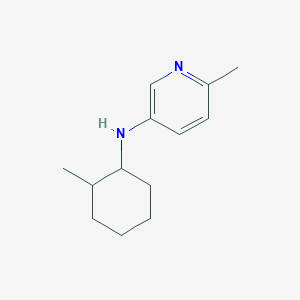
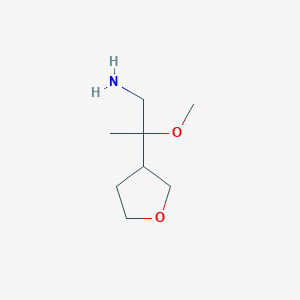
amine](/img/structure/B15274206.png)


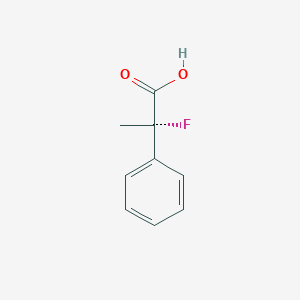
![N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine](/img/structure/B15274234.png)
